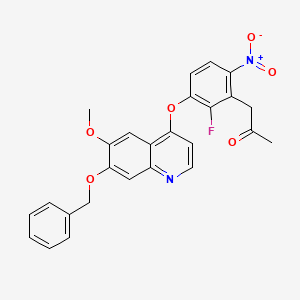
2-Fluoro-6-methyl-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of nitrophenol, characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of 2-Fluoro-6-methylphenol: One common method involves the nitration of 2-fluoro-6-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Fluorination of 6-Methyl-4-nitrophenol: Another method involves the fluorination of 6-methyl-4-nitrophenol using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods often involve the use of catalytic processes to enhance yield and purity. For example, the reaction of 3,4-difluoronitrobenzene with an inorganic base can produce 2-fluoro-4-nitrophenolate, which is then acidified to yield 2-fluoro-4-nitrophenol . This method is advantageous due to its simplicity, environmental friendliness, and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Fluoro-6-methyl-4-nitrophenol can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-fluoro-6-methyl-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Lacks the fluorine and methyl groups, making it less reactive in certain substitution reactions.
4-Nitrophenol: Similar structure but without the fluorine and methyl groups, leading to different chemical properties.
2-Fluoro-4-nitrophenol: Similar but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2-Fluoro-6-methyl-4-nitrophenol is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer distinct reactivity and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its steric properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-fluoro-6-methyl-4-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 |
InChI Key |
ZYNUYZRJTVTFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)






![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)



